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Compound of Interest

Compound Name: 30C-NBOMe (hydrochloride)

Cat. No.: B1162247

Get Quote

Executive Summary & Structural Definition
30C-NBOMe (2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine) is a

potent 5-HT2A agonist and a structural hybrid of the 2C-C phenethylamine scaffold and a

mescaline-like (3,4,5-trimethoxy) benzyl moiety.[1][2][3][4]

Unlike the more common 25C-NBOMe (which possesses a 2-methoxybenzyl group), 30C-

NBOMe is characterized by a 3,4,5-trimethoxybenzyl substitution pattern.[1][2][3][4][5] This

structural variance is critical for forensic identification and pharmacological profiling.[4]

Chemical Data:

Formula: C₂₀H₂₆ClNO₅[1][3][4][6][7]

Exact Mass: 395.1500[1][4]

Molecular Weight: 395.88 g/mol [4]

Key Structural Feature: 5 Methoxy groups (vs. 3 in 25C-NBOMe).[1][2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1162247#bc-rfq
https://pdfs.semanticscholar.org/0bfa/66038375247b485b52508b2882a2034b3a50.pdf
https://www.policija.si/images/stories/GPUNFL/XLS/IRD_DiscovIR_List.xls
https://www.caymanchem.com/product/14528/30c-nbome-hydrochloride
https://files01.core.ac.uk/download/pdf/212918335.pdf
https://pdfs.semanticscholar.org/0bfa/66038375247b485b52508b2882a2034b3a50.pdf
https://www.policija.si/images/stories/GPUNFL/XLS/IRD_DiscovIR_List.xls
https://www.caymanchem.com/product/14528/30c-nbome-hydrochloride
https://files01.core.ac.uk/download/pdf/212918335.pdf
https://www.tmiph.metro.tokyo.lg.jp/files/archive/issue/kenkyunenpo/nenpou66/103-115.pdf
https://files01.core.ac.uk/download/pdf/212918335.pdf
https://pdfs.semanticscholar.org/0bfa/66038375247b485b52508b2882a2034b3a50.pdf
https://www.caymanchem.com/product/14528/30c-nbome-hydrochloride
https://files01.core.ac.uk/download/pdf/212918335.pdf
https://www.scribd.com/document/722789205/s00216-023-04751-2
https://pubchem.ncbi.nlm.nih.gov/compound/118796424
https://pdfs.semanticscholar.org/0bfa/66038375247b485b52508b2882a2034b3a50.pdf
https://files01.core.ac.uk/download/pdf/212918335.pdf
https://files01.core.ac.uk/download/pdf/212918335.pdf
https://pdfs.semanticscholar.org/0bfa/66038375247b485b52508b2882a2034b3a50.pdf
https://www.policija.si/images/stories/GPUNFL/XLS/IRD_DiscovIR_List.xls
https://www.caymanchem.com/product/14528/30c-nbome-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1162247?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structural Elucidation Strategy
The primary challenge in analyzing NBOMe derivatives is distinguishing between positional

isomers of the benzyl ring (e.g., 25C, 30C, and other "Cluster" analogs).[2][4][5]

Mass Spectrometry (MS) Logic: The fragmentation of the N-benzyl bond yields a benzyl

cation.[2][4] The mass of this cation is the diagnostic "fingerprint."[4]

25C-NBOMe: Yields m/z 121 (2-methoxybenzyl cation).[1][2][4]

30C-NBOMe: Yields m/z 181 (3,4,5-trimethoxybenzyl cation).[1][2][4][5]

NMR Logic: Proton counting of the methoxy region is definitive. 30C-NBOMe displays

signals for 15 protons (5x -OCH₃ groups), whereas 25C-NBOMe displays only 9 protons (3x

-OCH₃).[1][2][4]

Mass Spectrometry (MS) Analysis
Fragmentation Mechanics
Under Electrospray Ionization (ESI) or Electron Impact (EI), 30C-NBOMe undergoes a

characteristic ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-

star-inserted">

-cleavage or inductive cleavage at the benzylic C-N bond.[2][4]

Primary Fragmentation Pathway:

Precursor: Protonated molecule

.[2][4]

Cleavage: The bond between the amine nitrogen and the benzyl carbon breaks.[4]

Diagnostic Ion (Base Peak): The 3,4,5-trimethoxybenzyl cation (m/z 181) is formed.[2][4][5]

[8] This is the most stable fragment due to resonance stabilization from three methoxy

groups.[4]
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Secondary Ion: The 4-chloro-2,5-dimethoxyphenethylamine fragment (m/z ~214/216,

showing Cl isotope pattern).[1][2][4][5]

MS Data Summary Table
Ion Type m/z (Experimental) Formula Description

Precursor [M+H]⁺ 396.1500 C₂₀H₂₇ClNO₅⁺
Protonated parent

molecule.[1][2][4]

Base Peak 181.0860 C₁₀H₁₃O₃⁺

3,4,5-

Trimethoxybenzyl

cation. (Specific to

30C).[2][4][5]

Fragment A 214.0630 C₁₀H₁₃ClNO₂⁺
2C-C core fragment

(³⁵Cl).[1][2][4]

Fragment A' 216.0600 C₁₀H₁₃³⁷ClNO₂⁺
2C-C core fragment

(³⁷Cl isotope).[1][2][4]

Minor Fragment 166.0625 C₉H₁₀O₃⁺
Loss of methyl from

benzyl cation.[4]

Fragmentation Pathway Visualization

30C-NBOMe [M+H]+
m/z 396.15 N-Benzyl CleavageCID / EI

3,4,5-Trimethoxybenzyl Cation
(Diagnostic)
m/z 181.08

Charge Retention (Major)

2C-C Amine Fragment
m/z 214/216

Neutral Loss Path

Click to download full resolution via product page

Caption: ESI-MS/MS fragmentation pathway of 30C-NBOMe showing the formation of the

diagnostic m/z 181 ion.

Nuclear Magnetic Resonance (NMR) Analysis
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NMR provides the definitive structural confirmation, resolving the exact substitution pattern that

MS might leave ambiguous (e.g., distinguishing 3,4,5-trimethoxy from 2,4,5-trimethoxy).[1][2][4]

[5]

¹H NMR Characteristics (500 MHz, CDCl₃)
The spectrum is dominated by the methoxy signals and the aromatic protons.[2][4]

Aromatic Region:

Phenethylamine Ring (Ring A): Two singlets (para-substitution).[1][2][4] ngcontent-ng-

c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

6.90 (H-3) and

6.80 (H-6).[2][4]

Benzyl Ring (Ring B): The 3,4,5-trimethoxy substitution creates a plane of symmetry.[2][4]

[5] This results in a singlet integrating to 2H (positions 2' and 6') around

6.[2][4]55. Note: In 25C-NBOMe, the benzyl ring shows 4 distinct protons.[5]

Methoxy Region:

Five distinct methyl signals (or overlapping singlets) integrating to 15H total.[2][4] Range:

3.70 – 3.90 ppm.[4]

Aliphatic Region:

Benzyl CH₂: Singlet, ~

3.80.[2][4][5]

Ethylene Bridge: Two triplets (or multiplets), ~ngcontent-ng-c1989010908="" _nghost-ng-

c3017681703="" class="inline ng-star-inserted">

2.90 (Ar-CH₂) and

2.95 (N-CH₂).[2][4]
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¹³C NMR Characteristics[1][2][4][6]
Carbon Count: 20 distinct carbons (unless symmetry makes some equivalent).[2][4]

Key Signals:

C-OMe carbons: ~56.0 ppm (multiple signals).[1][2][4]

C-Cl: ~120-125 ppm.[1][4]

C=C-O (Aromatic C-O): 152-153 ppm (mescaline-like carbons are highly deshielded).[1][2]

[4]

Comparative NMR Table: 30C vs 25C
Feature 30C-NBOMe (Target) 25C-NBOMe (Reference)

Total Methoxy (-OCH₃) 5 groups (15H) 3 groups (9H)

Benzyl Aromatic Protons Singlet (2H) (Symmetric) Multiplet (4H) (Asymmetric)

Benzyl Cation Mass m/z 181 m/z 121

Experimental Protocols
Protocol A: Sample Preparation for NMR
Objective: Obtain high-resolution ¹H and ¹³C spectra for structural validation.

Solvent Selection: Use Deuterated Chloroform (CDCl₃) containing 0.03% TMS as an internal

standard.[2][4] If the sample is a hydrochloride salt, Methanol-d₄ (CD₃OD) is preferred to

ensure solubility without free-basing.[1][2][4]

Mass: Weigh approximately 5–10 mg of the 30C-NBOMe sample.

Dissolution: Transfer sample to a clean vial. Add 0.6 mL of solvent. Vortex for 30 seconds

until fully dissolved.

Filtration: If any particulate remains (common in blotter extractions), filter through a glass

wool plug directly into the NMR tube.[2][4][5]
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Acquisition:

Run standard ¹H (16 scans) and ¹³C (1024+ scans).

Self-Validation: Check the integration of the methoxy region.[4] If the integral relative to the

aromatic protons is not 15:4 (approx 3.75), the sample is impure or misidentified.[2][4][5]

Protocol B: LC-MS/MS Screening
Objective: Rapid identification and differentiation from 25C-NBOMe.

Mobile Phase:

A: Water + 0.1% Formic Acid.[4]

B: Acetonitrile + 0.1% Formic Acid.[4]

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).[2][4]

[5]

Gradient: 5% B to 95% B over 10 minutes.

MS Settings (ESI+):

Capillary Voltage: 3500 V.[4]

Collision Energy: Ramp 10–40 eV to capture both parent and fragments.[4]

Analysis: Extract ion chromatogram (EIC) for m/z 396.15. Review MS2 spectrum for the

presence of m/z 181.08.

Workflow Visualization
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Pathway A: Mass Spectrometry Pathway B: NMR Spectroscopy

Unknown Sample
(Powder/Blotter)

Extraction (MeOH)

Split Sample

LC-MS/MS (ESI+) 1H NMR (CDCl3)

Check Fragments:
m/z 181 present?

Confirmed: 30C-NBOMe
(Trimethoxybenzyl)

Yes (181)

Suspect: 25C-NBOMe
(if m/z 121)

No (121)

Integrate OMe Region:
Target = 15H

Confirmed Structure

15H Found

Click to download full resolution via product page

Caption: Analytical workflow for distinguishing 30C-NBOMe from other NBOMe analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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